4,4-Dimethylpentanoic acid

CAS No.: 95823-36-2

Cat. No.: VC13359149

Molecular Formula: C7H14O2

Molecular Weight: 130.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95823-36-2 |

|---|---|

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.18 g/mol |

| IUPAC Name | 4,4-dimethylpentanoic acid |

| Standard InChI | InChI=1S/C7H14O2/c1-7(2,3)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) |

| Standard InChI Key | HMMSZUQCCUWXRA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)CCC(=O)O |

| Canonical SMILES | CC(C)(C)CCC(=O)O |

Introduction

Chemical Structure and Nomenclature

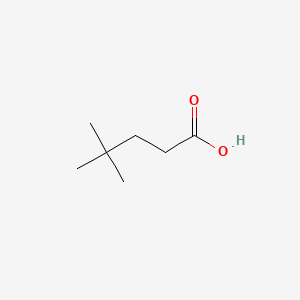

4,4-Dimethylpentanoic acid (CAS 1118-47-4) is a branched-chain carboxylic acid with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol. Its IUPAC name derives from the pentanoic acid backbone substituted with two methyl groups at the fourth carbon position. The structure can be represented as:

This configuration imparts steric hindrance, influencing its reactivity and solubility. The compound is classified under the ChEBI database as a methyl-branched fatty acid, highlighting its biological relevance .

Physical and Chemical Properties

Physical Properties

4,4-Dimethylpentanoic acid is a clear, colorless liquid at room temperature. Key physical parameters include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 81.5–82°C | |

| Boiling Point | 210.1°C (estimate) | |

| Density | 0.9221 (rough estimate) | |

| Refractive Index | 1.4078 (estimate) | |

| pKa | 4.79 (18°C) |

The relatively high melting point compared to linear carboxylic acids of similar molecular weight (e.g., pentanoic acid, mp: -34°C) underscores the impact of branching on crystal lattice stability .

Chemical Reactivity

Synthesis and Production

Catalytic Hydrolysis

A primary synthesis route involves the hydrolysis of para-totuidine (4-methylaniline) under acidic conditions. Using perfluorinated sulfonic resin or zirconium inorganic solid acid catalysts, para-totuidine reacts with water at elevated temperatures (280–300°C) and pressures (20–30 kg/cm²) to yield paracresol (4-methylphenol), which subsequently reacts with additional para-totuidine to form 4,4-dimethylpentanoic acid .

This method achieves yields of 8.7–9.8% with purities exceeding 99.6%, as reported in patent CN105820056A .

Alternative Routes

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing chiral molecules such as (2R)-2-hydroxy-4,4-dimethylpentanoic acid (CAS 114990-91-9), a key intermediate in prostaglandin analogs . Its γ-lactone derivative, 3-(hydroxymethyl)-4,4-dimethylpentanoic acid γ-lactone, has been studied for potential bioactivity .

Specialty Chemicals

In polymer chemistry, the branched structure of 4,4-dimethylpentanoic acid enhances thermal stability in polyesters and polyamides. It is also employed in surfactants, where its hydrophobicity improves micelle formation .

Related Compounds and Derivatives

(2R)-2-Hydroxy-4,4-dimethylpentanoic Acid

This stereoisomer (CAS 114990-91-9) features a hydroxyl group at the second carbon, enabling applications in asymmetric synthesis. Its solubility in polar solvents (e.g., water, ethanol) contrasts with the parent compound .

γ-Lactone Derivatives

The lactone form, 3-(hydroxymethyl)-4,4-dimethylpentanoic acid γ-lactone, exhibits unique ring-strain reactivity, making it valuable in heterocyclic chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume